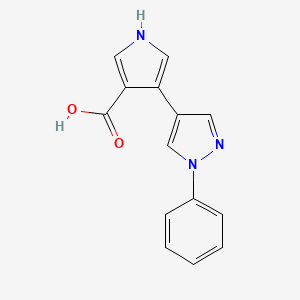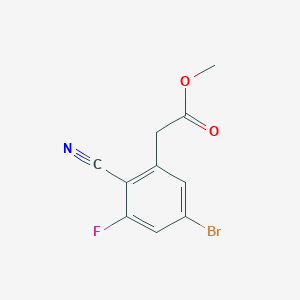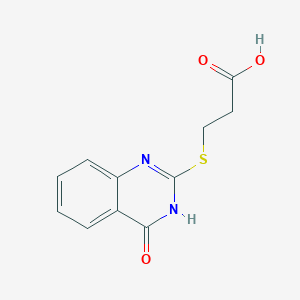
3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
説明
3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, also known as QNZ, is a quinazoline derivative that has been extensively studied in the field of medicinal chemistry. QNZ has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.
科学的研究の応用
Synthesis and Derivative Development
- Research has demonstrated the synthesis of novel quinazolinone derivatives, such as 2-(4-oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one, using eco-friendly solvents and green conditions (Reddy, Naidu, & Dubey, 2012).
- A study explored the synthesis of various quinazoline carboxylic acids and their esters, indicating potential in developing structurally diverse compounds (Süsse & Johne, 1985).
Biochemical and Medicinal Chemistry Research
- Some research has focused on the development of antiallergy agents using quinazolinone derivatives, showing the potential of these compounds in medical applications (LeMahieu et al., 1983).
- Innovative methods for the oxidative degradation of quinazolinone derivatives have been developed, which could be significant in pharmaceutical chemistry (Lugosi, Schawartz, & Doleschall, 1981).
- Studies on nitrogen bridgehead compounds have contributed to the synthesis of complex quinazolinone-based systems, providing insight into the creation of new pharmaceutical compounds (Szabó et al., 1997).
Heterocyclic Chemistry and Compound Synthesis
- Research into the synthesis of various quinazolinone derivatives, including the exploration of their potential biological activity, has been a significant area of study, indicating the versatility of these compounds (Havaldar & Patil, 2008).
- The development of new heterocyclic systems from quinazolinone derivatives, like the synthesis of 3,4-dihydro-2H-[1,3]thiazino[3,2-c]quinazolinium systems, demonstrates the compound's potential in creating diverse molecular structures (Bakhteeva, Kim, Dmitriev, & Krylova, 2019).
特性
IUPAC Name |
3-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-9(15)5-6-17-11-12-8-4-2-1-3-7(8)10(16)13-11/h1-4H,5-6H2,(H,14,15)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTBIXJKHMVXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)
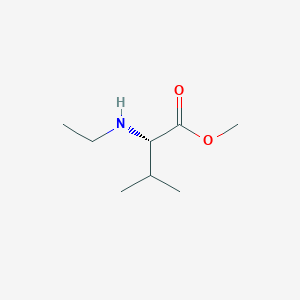
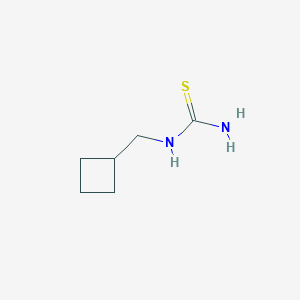

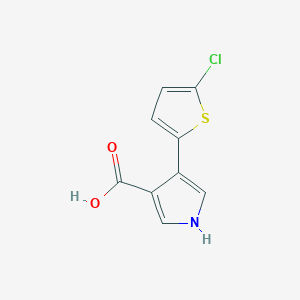
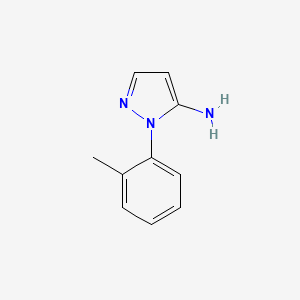
![[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid](/img/structure/B1417341.png)
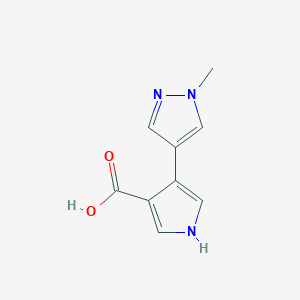
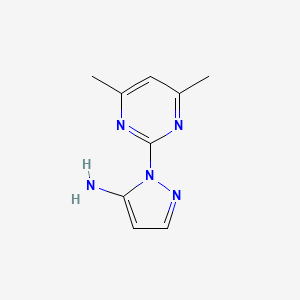
![6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417345.png)
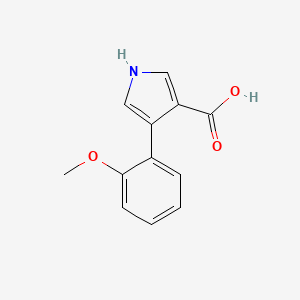
![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)
